Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of sulfonylurea herbicides. This compound is known for its potential applications in various fields, including agriculture, chemistry, and medicine. It is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a benzoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 4,6-diphenylpyrimidine-2-thiol with 2-bromoacetamido benzoate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new herbicides and pesticides for agricultural applications
Mechanism of Action
The mechanism of action of methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves the inhibition of specific enzymes or pathways in target organisms. For instance, as a herbicide, it inhibits the activity of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth, ultimately causing the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Bensulfuron-methyl: Another sulfonylurea herbicide with similar structural features.
Sulfometuron-methyl: A broad-spectrum herbicide that also inhibits acetolactate synthase.
Metsulfuron-methyl: Known for its use in controlling broad-leaved weeds and grasses.
Uniqueness
Methyl 2-{2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a benzoate ester moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C26H21N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C26H21N3O3S/c1-32-25(31)20-14-8-9-15-21(20)27-24(30)17-33-26-28-22(18-10-4-2-5-11-18)16-23(29-26)19-12-6-3-7-13-19/h2-16H,17H2,1H3,(H,27,30) |
InChI Key |
BQIXSKQGYVNQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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